(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-4-23-17-14(28-2)9-10-15(29-3)18(17)30-21(23)22-16(25)11-24-19(26)12-7-5-6-8-13(12)20(24)27/h5-10H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPHZZPZWRWVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core isoindolinone and benzo[d]thiazole moieties. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:
Condensation Reactions: The initial step often involves the condensation of phthalic anhydride with glycine to form 2-(1,3-dioxoisoindolin-2-yl)acetic acid.
Chlorination and Subsequent Coupling: The resulting acid is then chlorinated to form an acid chloride, which is subsequently coupled with the benzo[d]thiazole derivative under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution Reactions: Substitution reactions can be employed to replace certain atoms or groups with others, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Biological Activities
Preliminary studies suggest that this compound exhibits various biological activities, which could be harnessed for therapeutic purposes. Notable potential applications include:
Antitumor Activity
Research indicates that compounds with similar structural motifs may exhibit significant antitumor properties. The dioxoisoindoline and benzo[d]thiazole components are known for their cytotoxic effects against various cancer cell lines.
Antimicrobial Properties
There is evidence suggesting that derivatives of this compound may possess antimicrobial activity. This could make it a candidate for developing new antibiotics or antifungal agents.
Neuroprotective Effects
Some studies have indicated that compounds with similar frameworks may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Case Studies
Several case studies highlight the applications of similar compounds in medicinal chemistry:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological responses. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound belongs to a class of acetamide-bridged heterocycles. Below is a comparative analysis with three representative analogs:
Challenges and Innovations
- Regioselectivity : Unlike one-pot thiazolidin syntheses , the target compound’s fused rings require precise stepwise reactions to avoid byproducts .
- Functional Group Compatibility : The dioxoisoindolin moiety’s electron-withdrawing nature complicates nucleophilic substitutions, contrasting with simpler thiazolidin systems .
Biological Activity
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide is a complex compound with potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its antibacterial, antifungal, and antitumor properties.
Synthesis and Structural Characteristics
The synthesis of the compound involves multi-step organic reactions, typically starting from readily available precursors. The structural elucidation is often confirmed through techniques such as NMR spectroscopy and X-ray crystallography.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₄S |
| Molecular Weight | 357.42 g/mol |
| Functional Groups | Dioxoisoindole, thiazole, acetamide |
| Crystallization Method | Solvent evaporation or slow cooling |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The effectiveness is often measured using Minimum Inhibitory Concentration (MIC) assays against various bacterial strains.
Case Study: Antibacterial Efficacy
In a study involving various derivatives of dioxoisoindole compounds, it was found that some exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The MIC values ranged from 625 to 1250 µg/mL for active compounds .
Antifungal Activity
The compound also shows promise as an antifungal agent. In vitro tests demonstrated activity against Candida albicans, with varying degrees of effectiveness depending on the specific derivative tested.
Table 2: Summary of Antifungal Activity
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Candida albicans | 500 |
| Compound B | Candida albicans | 250 |
| Compound C | Candida albicans | 1000 |
Antitumor Activity
Emerging studies suggest that the compound may possess antitumor properties. Research on similar structures has shown that modifications in the molecular framework can lead to enhanced cytotoxicity against various cancer cell lines.
Case Study: Antitumor Effects
In vitro studies have indicated that certain derivatives exhibit cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged significantly, indicating a structure-activity relationship that warrants further investigation .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microbial cells or cancer cells. This interaction could disrupt essential cellular processes such as protein synthesis or DNA replication.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation reactions. For example, thiourea derivatives (e.g., 1-(1,3-dioxoisoindolin-2-yl)thiourea) are refluxed with N-arylmaleimides in glacial acetic acid for 2–5 hours under TLC monitoring. Post-reaction, the product is isolated via filtration, washed with water/ethanol, and recrystallized from solvents like DMF/acetic acid . Optimization involves adjusting molar ratios, solvent polarity (e.g., acetic acid vs. dichloromethane), and temperature to improve yield and purity.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral markers should researchers prioritize?
- Methodology :
- NMR : Key signals include the Z-configuration imine proton (δ 8.5–9.5 ppm) and methoxy groups (δ 3.8–4.1 ppm). The benzo[d]thiazole ring protons appear as distinct aromatic splits .
- IR : Stretching bands for C=O (1,3-dioxoisoindolinyl, ~1700 cm⁻¹) and C=N (thiazolylidene, ~1600 cm⁻¹) confirm functional groups .
- Elemental analysis : Validate %C, %H, and %N against theoretical values to confirm purity .
Q. How can researchers address low yields during recrystallization, and what solvent systems are recommended?
- Methodology : Low yields often arise from poor solubility or premature precipitation. Mixed solvent systems (e.g., DMF/acetic acid 1:1) enhance solubility, while gradient cooling (rapid → slow) minimizes impurities. For polar derivatives, ethanol/water mixtures (7:3) are effective .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data versus computational modeling (e.g., DFT) for this compound’s geometry?
- Methodology :
- X-ray crystallography : Resolve bond angles/planarity discrepancies (e.g., thiazolylidene vs. dioxoisoindolinyl torsion angles) by refining hydrogen atom positions using riding models .
- DFT adjustments : Incorporate solvent effects (acetic acid polarization) and dispersion corrections to align computed geometries with experimental data .
Q. How does the Z-configuration influence biological activity, and what assays validate its stability under physiological conditions?
- Methodology :
- Configurational stability : Perform HPLC at physiological pH (7.4) over 24 hours to detect isomerization.
- Activity assays : Compare Z- and E-isomers in DNA binding (UV-Vis titration) and antimicrobial assays (MIC against C. albicans). The Z-form often shows higher bioactivity due to planar conjugation enhancing target interactions .
Q. What mechanistic insights explain unexpected byproducts (e.g., oxadiazole derivatives) during synthesis?
- Methodology :
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., cyclized oxadiazoles from residual nitrile precursors).
- Kinetic control : Shorten reaction times (≤2 hours) and limit excess acetic acid to suppress side cyclizations .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to account for this compound’s solubility limitations in aqueous media?
- Methodology : Use co-solvents (DMSO ≤1% v/v) or nanoformulation (liposomes) to enhance solubility. Validate biocompatibility via hemolysis assays and confirm activity retention via parallel cytotoxicity testing (e.g., MTT on HeLa cells) .
Q. What computational tools are recommended for predicting binding modes of this compound with biological targets (e.g., DNA topoisomerases)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
